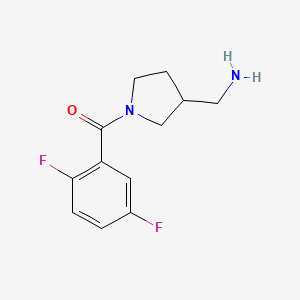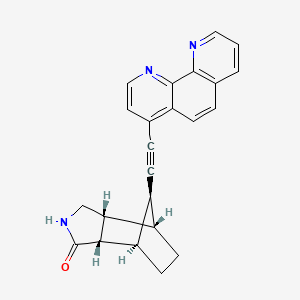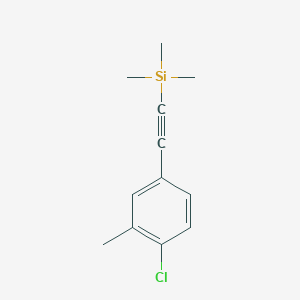
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group, a methyl group, and a phenylethynyl group attached to a trimethylsilane moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 4-chloro-3-methylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or chromatography to meet industrial standards.
化学反応の分析
Types of Reactions
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
The major products formed from these reactions include substituted phenylethynyl derivatives, carbonyl compounds, and reduced silane derivatives.
科学的研究の応用
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organosilicon chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the trimethylsilane moiety can enhance the compound’s lipophilicity and stability. These interactions contribute to the compound’s reactivity and potential biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the phenylethynyl and trimethylsilane moieties.
4-Chloro-3,5-dimethylphenol: Contains an additional methyl group compared to (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane.
4-Chloro-3-methylphenylacetylene: Similar structure but without the trimethylsilane group.
Uniqueness
This compound is unique due to the presence of both the phenylethynyl and trimethylsilane groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
特性
分子式 |
C12H15ClSi |
|---|---|
分子量 |
222.78 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClSi/c1-10-9-11(5-6-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChIキー |
CCNUQIYIBBFUIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C#C[Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



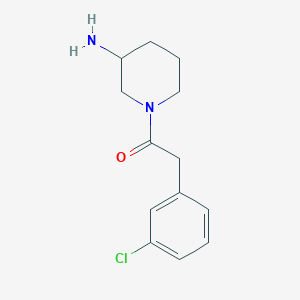
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
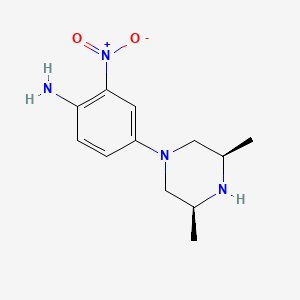
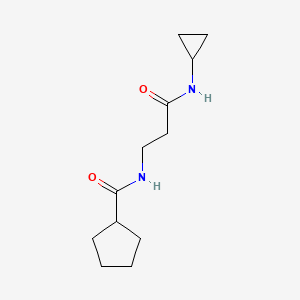

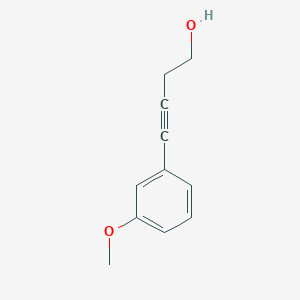


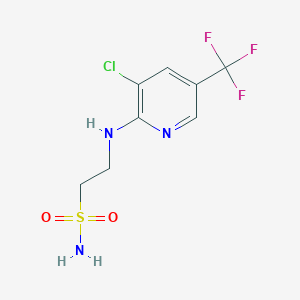
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)

